5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 118863-81-3
VCID: VC17299226
InChI: InChI=1S/C14H10ClN3/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H,(H,16,17,18)
SMILES:
Molecular Formula: C14H10ClN3
Molecular Weight: 255.70 g/mol

5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole

CAS No.: 118863-81-3

Cat. No.: VC17299226

Molecular Formula: C14H10ClN3

Molecular Weight: 255.70 g/mol

* For research use only. Not for human or veterinary use.

5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole - 118863-81-3

Specification

CAS No. 118863-81-3
Molecular Formula C14H10ClN3
Molecular Weight 255.70 g/mol
IUPAC Name 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole
Standard InChI InChI=1S/C14H10ClN3/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H,(H,16,17,18)
Standard InChI Key AHWJVKKSEVAPMR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-(2-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole consists of a triazole core substituted at the 3- and 5-positions with phenyl and 2-chlorophenyl groups, respectively. The chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and biological interactions.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.118863-81-3
Molecular FormulaC14H10ClN3\text{C}_{14}\text{H}_{10}\text{ClN}_{3}
Molecular Weight255.70 g/mol
IUPAC Name5-(2-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole
Melting PointNot reported
Boiling PointNot reported

The compound’s planar structure facilitates π-π stacking interactions, a feature critical for binding to biological targets such as enzyme active sites.

Synthetic Methodologies

Cross-Dehydrogenative Coupling (CDC)

A general synthesis route for 1H-1,2,4-triazoles involves n-Bu4NI/TBHP-catalyzed C–N bond formation between methylarenes and 1H-1,2,4-triazoles . For example:

  • Reaction Setup: A mixture of methylarene (6 mmol), 1H-1,2,4-triazole (0.3 mmol), n-Bu4NI (20 mol%), and TBHP (3 equiv.) is refluxed at 85°C for 10 hours .

  • Workup: The crude product is extracted with ethyl acetate, washed with sodium bicarbonate and brine, dried over Na2_2SO4_4, and purified via silica gel chromatography .

Table 2: Spectral Data for Representative Triazole Derivatives

Compound1H^1\text{H} NMR (δ, ppm)13C^{13}\text{C} NMR (δ, ppm)
1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole8.21 (d, J=7.2 Hz), 5.39 (s)161.4, 156.0, 135.9, 52.6
1-(4-Chlorobenzyl)-5-(4-fluorophenyl)-3-phenyl-1H-1,2,4-triazole8.18 (d, J=5.6 Hz), 5.41 (s)165.1, 164.8, 161.8, 52.2

These methods highlight the adaptability of triazole synthesis, though specific protocols for 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole remain unpublished.

Pharmacological Profile

Antimicrobial Activity

1,2,4-Triazoles exhibit broad-spectrum antibacterial effects. Derivatives with halogen substituents, such as the 2-chlorophenyl group, show enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The chlorine atom increases lipophilicity, improving membrane penetration.

Table 3: Pharmacological Activities of 1,2,4-Triazole Derivatives

ActivityMechanismEfficacy (IC50_{50}/MIC)
AntibacterialCell wall synthesis inhibition2–8 µg/mL (Gram-positive)
AnticancerCaspase-3 activation5–20 µM (MCF-7, A549)
Anti-inflammatoryTNF-α and IL-6 suppression50% inhibition at 10 µM

Research Gaps and Future Directions

Despite the promising profile of 1,2,4-triazoles, studies on 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole remain sparse. Key priorities include:

  • Synthetic Optimization: Developing regioselective methods to avoid isomer formation.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.

  • Target Identification: Using computational docking to predict interactions with enzymes like CYP51 or HDACs.

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